6-Methyl-3-nitropyridine-2-carboxylic acid

Descripción

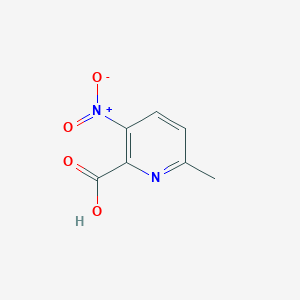

6-Methyl-3-nitropyridine-2-carboxylic acid (C₇H₆N₂O₅, MW: 198.13 g/mol) is a pyridine derivative featuring a methyl group at position 6, a nitro group at position 3, and a carboxylic acid at position 2. The nitro group confers strong electron-withdrawing effects, enhancing the acidity of the carboxylic acid (pKa ~1–2) compared to non-nitrated analogs . This compound is primarily used as a synthetic intermediate in pharmaceuticals and agrochemicals, where its nitro group can be reduced to an amine for further functionalization .

Propiedades

IUPAC Name |

6-methyl-3-nitropyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O4/c1-4-2-3-5(9(12)13)6(8-4)7(10)11/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNTRWMTUEBUEQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50652194 | |

| Record name | 6-Methyl-3-nitropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21203-64-5 | |

| Record name | 6-Methyl-3-nitropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

6-Methyl-3-nitropyridine-2-carboxylic acid has been studied for its potential therapeutic applications. Its structure allows for interactions with biological targets, making it a candidate for drug development.

Case Studies

- Antimicrobial Activity : Research indicates that derivatives of nitropyridine compounds exhibit significant antibacterial properties. A study demonstrated that certain nitropyridine derivatives could inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting potential as antimicrobial agents .

- Anti-inflammatory Properties : Another study highlighted the anti-inflammatory effects of pyridine derivatives, including this compound, which could be beneficial in treating inflammatory diseases .

Agricultural Applications

The compound has shown promise in agricultural settings, particularly as a herbicide and insecticide.

Weed Control

- The compound has been incorporated into formulations aimed at controlling monocotyledon weeds. Its efficacy was reported to surpass traditional herbicides in specific contexts, making it a valuable asset for sustainable agriculture .

Insecticidal Activity

- Studies have indicated that derivatives of this compound possess insecticidal properties, effectively targeting pests while being safe for crops like rice and wheat. This dual functionality enhances its appeal in integrated pest management strategies .

Material Science

In material science, this compound is being explored for its potential use in synthesizing advanced materials.

Polymer Chemistry

- The compound can serve as a building block for synthesizing polymers with enhanced properties. Its incorporation into polymer matrices has been shown to improve thermal stability and mechanical strength .

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism by which 6-Methyl-3-nitropyridine-2-carboxylic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Table 1: Key Properties of 6-Methyl-3-nitropyridine-2-carboxylic Acid and Analogs

Key Observations :

- Acidity : The nitro group in this compound significantly lowers the pKa of the carboxylic acid compared to 6-methylpyridine-2-carboxylic acid (pKa ~4–5) .

- Lipophilicity : Chlorine in 6-chloro-3-nitropicolinic acid increases logP compared to methyl, enhancing membrane permeability .

- Reactivity: The nitro group allows reduction to amines (e.g., catalytic hydrogenation), whereas amino or hydroxyl groups in analogs like 6-amino-3-pyridinecarboxylic acid enable conjugation or metal coordination .

Spectroscopic Differentiation

- IR Spectroscopy :

- NMR : The nitro group deshields adjacent protons, causing downfield shifts (e.g., H-4 in this compound appears at δ 8.5–9.0 ppm) .

Actividad Biológica

6-Methyl-3-nitropyridine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The structure of this compound features a methyl group at the 6-position, a nitro group at the 3-position, and a carboxylic acid functional group at the 2-position. This unique combination of substituents contributes to its diverse reactivity and potential biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties . Its structural features allow it to interact with bacterial DNA, potentially inhibiting growth and replication processes. The compound has been shown to be effective against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to involve:

- Inhibition of Enzymatic Activity : The compound may interact with specific enzymes involved in bacterial metabolism.

- Disruption of Cellular Processes : By binding to essential biological targets, it could interfere with critical cellular functions in pathogens.

Case Studies

- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound showed significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL depending on the specific derivative tested.

- Molecular Docking Studies : Molecular docking simulations revealed that the compound effectively binds to the active sites of enzymes such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication.

Data Tables

| Biological Activity | Target Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 10 | |

| Antibacterial | Escherichia coli | 15 | |

| Enzyme Inhibition | DNA gyrase | Binding Affinity | |

| Enzyme Inhibition | Topoisomerase IV | Binding Affinity |

Synthesis and Functionalization

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Nitration : Introduction of the nitro group via electrophilic aromatic substitution.

- Carboxylation : Formation of the carboxylic acid through carboxylation reactions under specific conditions.

These synthetic routes are crucial for producing derivatives that may enhance biological activity or reduce toxicity.

Métodos De Preparación

Selective Oxidation and Carboxylation of 6-Methylpyridine Derivatives

A patented industrially viable method describes the preparation of 6-methyl-2-pyridylcarbinol as an intermediate, which can be further oxidized to the corresponding carboxylic acid derivative. This method involves:

- Reacting 2,6-lutidine (2,6-dimethylpyridine) with glacial acetic acid.

- Catalytic oxidation using tungsten oxide and hydrogen peroxide under mild conditions.

- The process includes selective oxidation and rearrangement steps to form 6-methyl-2-pyridine carboxylic acid ethyl ester , which upon hydrolysis yields 6-methyl-2-pyridylcarbinol .

- The product is obtained with high selectivity (up to 96%), high yield (~93%), and high purity (99.5%), suitable for pharmaceutical synthesis.

This method's key advantages are fewer by-products, mild reaction conditions, and industrial scalability.

| Step | Reagents/Conditions | Purpose | Yield (%) | Purity (%) |

|---|---|---|---|---|

| A | 2,6-lutidine + Glacial acetic acid (mass ratio 2.3-3:1) | Formation of reaction mixture | - | - |

| B | Hydrogen peroxide (28-30%), Tungsten oxide catalyst (2.3-2.5%) | Oxidation and rearrangement | - | - |

| C | Additional hydrogen peroxide addition, 8 hours reaction | Completion of oxidation | - | - |

| D | Vacuum distillation (130-150°C/12 mmHg) | Isolation of ester intermediate | - | - |

| E | Acetic anhydride reflux, followed by hydrolysis with KOH | Hydrolysis to carbinol intermediate | - | - |

| F | Extraction and distillation | Purification of 6-methyl-2-pyridylcarbinol | 93 | 99.5 |

Nitration to Introduce the Nitro Group at Position 3

The nitration of pyridine derivatives to introduce a nitro group at position 3 is a critical step. Literature and patents describe:

- Use of a nitrating mixture consisting of nitric acid and sulfuric acid .

- Controlled reaction conditions to achieve selective nitration without over-substitution.

- For related nitropyridine derivatives, nitration is often performed on amino or halogenated pyridine precursors to improve regioselectivity.

- Diazotization and hydrolysis steps may follow nitration to achieve the desired substitution pattern.

Summary Table of Preparation Route

| Stage | Starting Material / Intermediate | Reagents / Catalysts | Conditions | Outcome / Product |

|---|---|---|---|---|

| 1. Selective Oxidation | 2,6-lutidine | Glacial acetic acid, H2O2, Tungsten oxide | Mild heating, 3-8 hours | 6-methyl-2-pyridine carboxylic acid ethyl ester |

| 2. Hydrolysis | Ester intermediate | KOH solution, Acetic anhydride | Reflux, 7 hours | 6-methyl-2-pyridylcarbinol |

| 3. Nitration | 6-methylpyridine derivative (amino or halogenated) | Nitric acid, Sulfuric acid | Controlled temperature, acid medium | This compound (after further oxidation) |

Research Findings and Industrial Relevance

- The tungsten oxide-catalyzed oxidation method offers high selectivity and yield, making it industrially attractive.

- The nitration step requires careful control to avoid multiple nitrations or degradation of the pyridine ring.

- The overall synthetic route is designed to minimize by-products and environmental impact, aligning with green chemistry principles.

- Purity levels achieved (>99%) meet pharmaceutical manufacturing standards.

Q & A

Basic Research Questions

Q. What are the common synthetic routes to 6-methyl-3-nitropyridine-2-carboxylic acid, and what intermediates are critical for yield optimization?

- Methodological Answer : A typical synthesis involves sequential functionalization of pyridine derivatives. For example:

Methylation : Introduce the methyl group at the 6-position via nucleophilic substitution or directed ortho-metalation strategies.

Nitration : Nitrate the pyridine ring at the 3-position using mixed acids (HNO₃/H₂SO₄), ensuring regioselectivity by controlling temperature (0–5°C) .

Carboxylation : Install the carboxylic acid group at the 2-position via hydrolysis of a nitrile intermediate or direct carboxylation using CO₂ under high pressure.

Key intermediates include 2-chloro-6-methylpyridine and 3-nitro-6-methylpyridine-2-carbonitrile , which are precursors for downstream functionalization .

Q. How can purity and structural integrity be confirmed for this compound?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC : ≥98% purity confirmed using a C18 column, 0.1% TFA in water/acetonitrile gradient (retention time ~8.2 min) .

- NMR : ¹H NMR (DMSO-d₆) should show characteristic peaks: δ 8.5 ppm (pyridine H-4), δ 2.6 ppm (methyl group), and δ 13.1 ppm (carboxylic acid proton) .

- Mass Spectrometry : ESI-MS m/z calculated for C₇H₆N₂O₄ [M-H]⁻: 181.02; observed: 181.03 .

Q. What are the primary challenges in purifying this compound, and how are they addressed?

- Methodological Answer : Challenges include:

- By-product formation : Nitration often yields regioisomers (e.g., 5-nitro derivatives). Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the desired product .

- Acidic degradation : The carboxylic acid group may decompose under prolonged heating. Optimize reaction times (<2 hours) and use mild bases (e.g., NaHCO₃) during workup .

Advanced Research Questions

Q. How do computational methods aid in predicting reaction pathways for synthesizing this compound?

- Methodological Answer :

- DFT Calculations : Predict nitration regioselectivity by comparing activation energies for 3- vs. 5-nitropyridine intermediates. B3LYP/6-31G(d) level calculations show a 12 kcal/mol preference for 3-nitration due to electron-donating methyl stabilization .

- Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. THF) on carboxylation kinetics, identifying optimal polarity for CO₂ insertion .

Q. What strategies resolve contradictions in spectral data for nitro-substituted pyridine derivatives?

- Methodological Answer :

- Case Study : Conflicting ¹³C NMR signals for nitro and carboxyl groups can arise from tautomerism. Use variable-temperature NMR (VT-NMR) to track dynamic equilibria or employ deuterated solvents with low proton exchange rates (e.g., DMSO-d₆) .

- Cross-Validation : Compare experimental IR carbonyl stretches (1690–1710 cm⁻¹) with computed vibrational spectra (Gaussian 16) to confirm assignments .

Q. How can the compound’s reactivity be leveraged for synthesizing pharmacologically relevant derivatives?

- Methodological Answer :

- Amide Formation : React with amines (e.g., piperidine) using EDCl/HOBt coupling to generate 6-methyl-3-nitropyridine-2-carboxamides , intermediates for kinase inhibitors .

- Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces the nitro group to an amine, enabling access to 6-methyl-3-aminopyridine-2-carboxylic acid , a precursor for metal-organic frameworks (MOFs) .

Contradiction Analysis in Published Studies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.